1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene
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Overview
Description
1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene is a complex organic compound characterized by the presence of multiple nitro groups and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene typically involves the nitration of a precursor compound followed by the introduction of sulfanyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions often require controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. In contrast, other dinitrobenzenes primarily exhibit properties related to their nitro groups and lack the additional functionality provided by the sulfanyl groups.
Properties
CAS No. |
62486-60-6 |
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Molecular Formula |
C18H10N4O8S2 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
1,5-dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene |
InChI |
InChI=1S/C18H10N4O8S2/c23-19(24)11-5-1-3-7-15(11)31-17-10-18(14(22(29)30)9-13(17)21(27)28)32-16-8-4-2-6-12(16)20(25)26/h1-10H |
InChI Key |
LGNAPNZDYPCZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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